
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. Celecoxib is also used in the treatment of other conditions such as familial adenomatous polyposis and acute pain.
Mécanisme D'action
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2, 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, leading to a reduction in pain and inflammation. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has also been shown to reduce the production of angiogenic factors, which are involved in the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has several advantages for lab experiments. It is a selective inhibitor of COX-2, which allows for the study of the specific effects of COX-2 inhibition. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is also a well-studied drug, which means that there is a large body of literature available for reference. However, 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide also has limitations. It is a drug that is used in humans, which means that there are ethical considerations when using it in animal studies. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is also a relatively expensive drug, which may limit its use in some studies.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide. One direction is the study of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide in combination with other drugs for the treatment of cancer. Another direction is the study of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide in the prevention of cancer. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease. Further research is needed to fully understand the potential of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide in these areas.
Conclusion:
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is a well-studied drug that has been found to be effective in the treatment of pain and inflammation associated with arthritis. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is a selective inhibitor of COX-2, which allows for the study of the specific effects of COX-2 inhibition. While 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has several advantages for lab experiments, it also has limitations, including ethical considerations and cost. Further research is needed to fully understand the potential of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide in the treatment of these conditions.
Méthodes De Synthèse
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is synthesized from 4-methylbenzenesulfonamide and 4-hydroxy-3-methylbenzoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of triethylamine (TEA) in dichloromethane (DCM). The resulting compound is then reacted with isobutyl chloroformate in the presence of TEA to form 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide.
Applications De Recherche Scientifique
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has also been studied for its potential use in the treatment of cancer. Studies have shown that 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)8-15(13(17)7-14)11-4-5-12(16)10(3)6-11/h4-6,9,16H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMKPIMWWVJYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(C)C)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416873 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2587322.png)
![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)
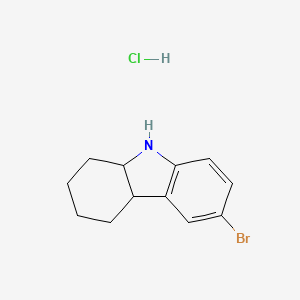
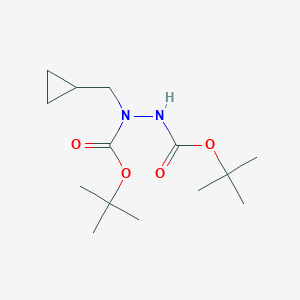
![5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2587328.png)
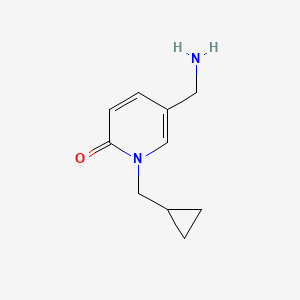
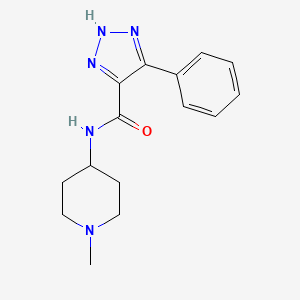
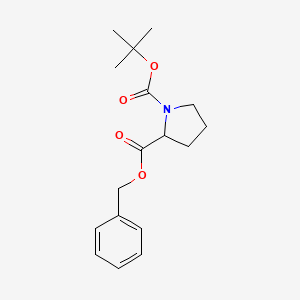

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2587338.png)
![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol](/img/structure/B2587339.png)
